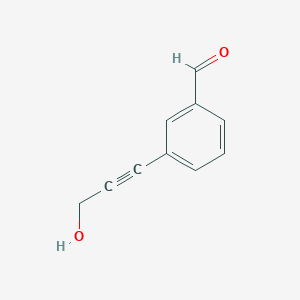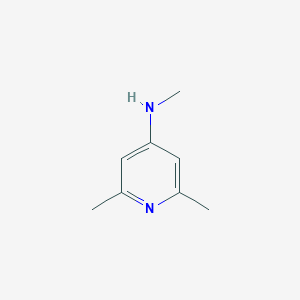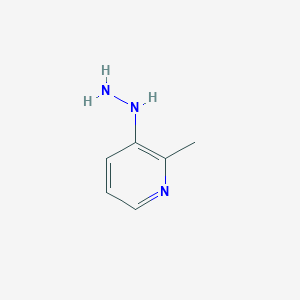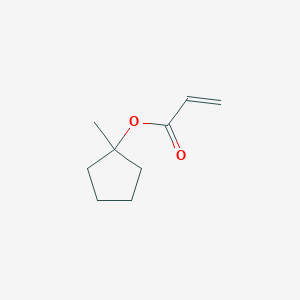
Tetrahydrofuran-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofuran-3,4-diamine (THF-3,4-diamine) is an organic compound with the chemical formula C4H12N2O. It is a colorless liquid with a faint odor and is primarily used as a monomer in the production of polyurethane and polyurea elastomers. THF-3,4-diamine is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of THF-3,4-diamine is not well understood. However, it is believed to act as a nucleophile and react with isocyanates to form urea linkages, which are the basis of polyurethane and polyurea elastomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of THF-3,4-diamine are not well studied. However, it is known to be toxic and can cause skin and eye irritation. It is also harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
THF-3,4-diamine has several advantages and limitations for lab experiments. It is a versatile monomer that can be used to synthesize a variety of polyurethane and polyurea elastomers. However, it is toxic and requires proper handling and disposal. It is also expensive and may not be suitable for large-scale production.
Orientations Futures
There are several future directions for the research and development of THF-3,4-diamine. One direction is to improve the synthesis method to increase the yield and purity of THF-3,4-diamine. Another direction is to study the mechanism of action and biochemical and physiological effects of THF-3,4-diamine to better understand its properties and potential applications. Additionally, research can focus on developing new applications for THF-3,4-diamine, such as in the production of biodegradable polymers or as a building block for new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
THF-3,4-diamine is synthesized by the reaction of 3,4-dichlorotetrahydrofuran with ammonia in the presence of sodium hydroxide. The reaction yields THF-3,4-diamine and sodium chloride as a by-product. The purity of THF-3,4-diamine can be improved by recrystallization from ethanol or acetonitrile.
Applications De Recherche Scientifique
THF-3,4-diamine is used in various scientific research applications. It is used as a monomer in the synthesis of polyurethane and polyurea elastomers, which have excellent mechanical properties and are used in various applications such as coatings, adhesives, and sealants. THF-3,4-diamine is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as fungicides and herbicides.
Propriétés
Numéro CAS |
167822-03-9 |
|---|---|
Formule moléculaire |
C4H10N2O |
Poids moléculaire |
102.14 g/mol |
Nom IUPAC |
oxolane-3,4-diamine |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2 |
Clé InChI |
VPSJSRRUXSUNFA-UHFFFAOYSA-N |
SMILES |
C1C(C(CO1)N)N |
SMILES canonique |
C1C(C(CO1)N)N |
Synonymes |
3,4-Furandiamine,tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



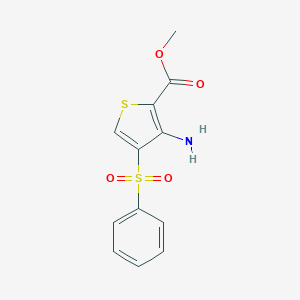
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)


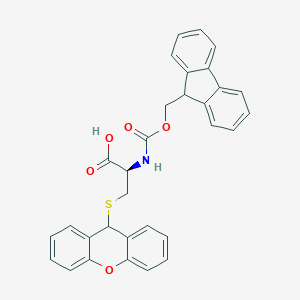
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
